9-Aminoacridine hydrochloride

Descripción general

Descripción

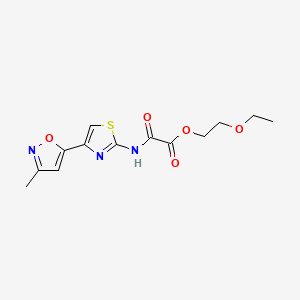

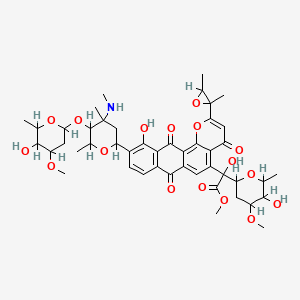

9-Aminoacridine is a synthetic dye used clinically as a topical antiseptic and experimentally as a mutagen, an intracellular pH indicator, and a small molecule MALDI matrix . It is an aminoacridine that is acridine in which the hydrogen at position 9 is replaced by an amino group . It is used in eye drops for the treatment of superficial eye infections .

Synthesis Analysis

A novel 9-aminoacridine derivative was synthesized that presents different colors when exposed to neutral, acidic, or basic mediums. This derivative has potential application as a pH indicator in organic solvents .Molecular Structure Analysis

The molecular formula of 9-Aminoacridine hydrochloride is C13H11ClN2. It has an average mass of 230.693 Da and a monoisotopic mass of 230.061081 Da .Chemical Reactions Analysis

9-Aminoacridine is a moderately strong base. It neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

9-Aminoacridine hydrochloride forms from the treatment of 9-aminoacridine with hydrogen chloride. It is amphoteric, meaning it reacts both as a weak acid and as a weak base .Aplicaciones Científicas De Investigación

-

Cancer Treatment

- Application: 9-Aminoacridine derivatives have been actively researched as prospective therapeutic agents for a wide range of disorders, including cancer . The 4-carboxamide derivatives of 9-aminoacridine were discovered to be a new class of DNA intercalating agents with powerful cytotoxic and antileukemic properties .

- Method: The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

- Results: The acridine-4-carboxamide derivative had a lower pKa value and could exhibit broader in vivo activity .

-

Treatment of Alzheimer’s Disease

- Application: Acridine derivatives have been found to be effective in the treatment of Alzheimer’s disease .

- Method: The unique planar ring structure allows acridone derivatives to act as DNA intercalators and to inhibit topoisomerase or telomerase enzymes .

- Results: A variety of acridine/acridone derivatives have been synthesized; analogues such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) have entered clinical studies .

-

Antimicrobial Activity

- Application: Acridine derivatives have exhibited bioactivities such as antimicrobial .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents, and they are still used as effective disinfectants and anti-bacterials today .

-

Antiviral Activity

- Application: Acridine derivatives have exhibited bioactivities such as antiviral .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: Many acridine/acridone analogues have been obtained, which exhibit antiviral activities .

-

Treatment of Parasitic Infections

- Application: Acridine derivatives have exhibited bioactivities such as antiparasitic .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: Many acridine/acridone analogues have been obtained, which exhibit antiparasitic activities .

-

Inhibitors of Acetylcholinesterase

- Application: Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: Many acridine/acridone analogues have been obtained, which exhibit inhibitory activities against acetylcholinesterase .

-

Chemistry Research

- Application: 9-Aminoacridine and its derivatives have found widespread use in organoelectronics, photophysics, material sciences and biological sciences .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: The demand for synthetic scaffold advancements and modifications has grown in the recent decades .

-

DNA Repair Protein Inhibitors

- Application: Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: Continued development of effective approaches for finding and optimising acridine derivatives for localizing at disease sites is required .

-

Luminous Materials

- Application: Acridine derivatives are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

-

Antitubercular Activity

- Application: Acridine derivatives have exhibited bioactivities such as antitubercular .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: Many acridine/acridone analogues have been obtained, which exhibit antitubercular activities .

-

Antimalarial Activity

- Application: Acridine derivatives have exhibited bioactivities such as antimalarial .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: Many acridine/acridone analogues have been obtained, which exhibit antimalarial activities .

-

Fungicidal Activity

- Application: Acridine derivatives have exhibited bioactivities such as fungicidal .

- Method: The unique planar ring structure allows acridone derivatives to interact with different biomolecular targets .

- Results: Many acridine/acridone analogues have been obtained, which exhibit fungicidal activities .

Safety And Hazards

Direcciones Futuras

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

Propiedades

IUPAC Name |

acridin-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGPOQQGJVJDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2.HCl, C13H11ClN2 | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8030473 | |

| Record name | 9-Aminoacridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine hydrochloride appears as pale yellow crystals. One of the most highly fluorescent substances. (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 300 ML WATER & 150 ML ALCOHOL; SOL IN GLYCERIN | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

IN PRESENCE OF 9-AMINOACRIDINE-HCL, BACTERIOPHAGE P22 OF SALMONELLA TYPHIMURIUM WAS KILLED ON IRRADIATION WITH VISIBLE LIGHT; NEITHER THE COMPD NOR THE LIGHT ALONE INACTIVATED THE PHAGE. THE ACRIDINE INDUCED DAMAGE IN THE PHAGES BY 4 INDEPENDENT MODES: 1) FROM SHIFT MUTAGENESIS DURING PHAGE DNA REPLICATION; 2) ACRIDINE-SENSITIZED PHYTOTOXICITY TO PHAGE PARTICLES; 3) ACRIDINE-SENSITIZED PHOTOMUTAGENESIS; AND 4) INTERFERENCE WITH VIRUS ASSEMBLY. KINETIC ANALYSIS OF FORMATION & PHOTOINACTIVATION OF COMPLEX BETWEEN 9-AMINOACRIDINE-HCL & P22 INDICATED THAT ACRIDINES BOUND TO DNA BACKBONE & INTERCALATED BETWEEN THE BASIS COULD MEDIATE LETHAL DAMAGE TO DNA-INJECTION PROTEINS., INFLUENCE OF SELF-COMPLEMENTARY OLIGODEOXYNUCLEOTIDES ON CHEMICAL SHIFTS OF PROTONS OF MUTAGENIC 9-AMINOACRIDINE WAS MEASURED. UPFIELD SHIFTS INDICATIVE OF INTERCALATIVE BINDING ARE FOUND IN CASES OF DG-DC, DC-DG & DA-DT-DG-DC-DA-DT BUT NOT IN DA-DT. GEOMETRIES FOR COMPLEXES ARE COMPATIBLE WITH CHEMICAL-SHIFT DATA & X-RAY STRUCTURE OF COMPLEX BETWEEN RI5C-RG & 9-AMINOACRIDINE DETERMINED BY SAKORE ET AL CAN BE IDENTIFIED USING RECENT THEORETICAL ESTIMATES OF SHIFTS INDUCED BY NUCLEOTIDE BASES., INTERACTIONS OF 9-AMINOACRIDINE-HCL WITH IONIC CHANNELS WERE STUDIED IN INTERNALLY PERFUSED SQUID AXONS. KINETICS OF BLOCK OF SODIUM CHANNELS WITH 9-AMINOACRIDINE-HCL VARIED DEPENDING ON VOLTAGE-CLAMP PULSES & THE STATE OF GATING MACHINERY OFF SODIUM CHANNELS. IN AN AXON WITH INTACT H GATE, THE BLOCK EXHIBITED FREQUENCY- & VOLTAGE-DEPENDENT CHARACTERISTICS. IT ALSO BLOCKED POTASSIUM CHANNELS., EFFECT OF SEQUENCE ON BINDING TO DNA WAS INVESTIGATED BY STUDYING ITS INTERACTION WITH DEOXYDINUCLEOSIDE PHOSPHATES OF DIFFERENT SEQUENCES USING PNMR. SIMPLEST MODEL THAT FITS THE DATA INCL 1) DIMERIZATION OF 9-AMINOACRIDINE AND 2) A MIXTURE OF 1:1 & 2:1 (DINUCLEOSIDE PHOSPHATE/9-AMINOACRIDINE) COMPLEXES. THE 1:1 COMPLEXES SEEM TO INVOLVE INTERACTION OF THE RING NITROGEN WITH THE BACKBONE PHOSPHATE & STACKING OF ONE OR BOTH CHROMOPHORES ON THE ACRIDINE; PREFERENCE IN BINDING WAS OBSERVED FOR ALTERNATING (PURINE-PYRIMIDINE OR PYRIMIDINE-PURINE) OVER NON-ALTERNATING (PURINE-PURINE) DINUCLEOSIDE PHOSPHATES. THE 2:1 COMPLEXES INVOLVE INTERCALATION OF ACRIDINE BETWEEN 2 COMPLEMENTARY DINUCLEOSIDE PHOSPHATE STRANDS WITH WEAK SEQUENCE PREFERENCES IN BINDING. STEREOCHEMISTRY OF INTERACTION DIFFERS BETWEEN NON-ALTERNATING PURINE-PURINE SEQUENCES & ALTERNATING PYRIMIDINE-PURINE OR PURINE-PYRIMIDINE SEQUENCES IN HAVING 9-AMINOACRIDINE STACKED WITH PURINES OF 1 STRAND RATHER THAN STRADDLING PURINES ON OPPOSITE STRANDS. DIFFERENCES IN STEREOCHEMISTRY COULD POSSIBLY BE DETERMINING FACTOR IN FRAMESHIFT SEQUENCE SPECIFICITY., For more Mechanism of Action (Complete) data for 9-AMINOACRIDINE HYDROCHLORIDE (6 total), please visit the HSDB record page. | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

9-Aminoacridine hydrochloride | |

Color/Form |

PALE YELLOW CRYSTALS | |

CAS RN |

134-50-9 | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Aminoacridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminacrine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monacrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Aminoacridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridin-9-ylamine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR5RM3Q5QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-AMINOACRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

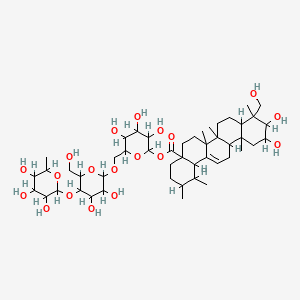

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665275.png)

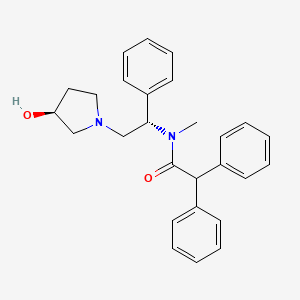

![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)

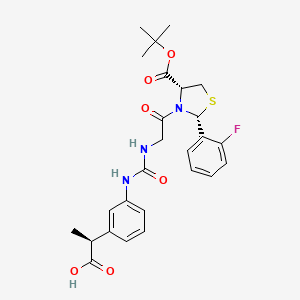

![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)